molecular formula C23H30ClN5O2 B2866544 N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941914-19-8

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2866544
CAS RN: 941914-19-8
M. Wt: 443.98
InChI Key: TZAIRKSRPKIYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30ClN5O2 and its molecular weight is 443.98. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes in Aqueous Solutions

  • The compound has been utilized in the development of polythiophene-based conjugated polymers for the selective and sensitive detection of metal ions like Hg2+ and Cu2+ in aqueous solutions. This is achieved through fluorescence quenching mechanisms, highlighting its potential in environmental monitoring and analytical chemistry (Guo et al., 2014).

Characterization of Novel σ Receptor Ligands

  • The compound has been characterized as a novel σ receptor ligand, demonstrating potential as a tool for probing functional effects associated with σ binding sites. This is particularly relevant in neurological and pharmacological research, as σ receptors are implicated in various neuropsychiatric disorders (Matsumoto et al., 1995).

GPR14/Urotensin-II Receptor Agonist

  • The compound has been identified as a nonpeptidic agonist of the GPR14/urotensin-II receptor, with selectivity and potential for pharmacological research. This finding is significant in cardiovascular and renal research, as urotensin-II is known to be involved in these systems (Croston et al., 2002).

Antimycobacterial Agents

  • Derivatives of the compound have shown activity against Mycobacterium tuberculosis, offering a potential avenue for the development of new antimycobacterial agents. This is crucial in the fight against tuberculosis, especially with the rise of drug-resistant strains (Biava et al., 2008).

Synthesis and Characterization of Copper(II) Complexes

  • The compound has been used in the synthesis and characterization of copper(II) complexes, which could have applications in fields like catalysis and material science (Kamatchi & Kandaswamy, 1998).

Nonlinear Optical Absorption

  • A derivative of this compound has been synthesized and its nonlinear optical properties investigated, suggesting potential applications in optical device technology, like optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAIRKSRPKIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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